molecular formula C26H25N3O5S2 B2471974 ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-28-6

ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2471974
CAS No.: 864927-28-6
M. Wt: 523.62
InChI Key: NEQOZLIQDFIZEJ-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C26H25N3O5S2 and its molecular weight is 523.62. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-4-34-26(31)29-10-9-18-21(14-29)36-25(22(18)24-27-19-7-5-6-8-20(19)35-24)28-23(30)15-11-16(32-2)13-17(12-15)33-3/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQOZLIQDFIZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole and thieno[2,3-c]pyridine moieties. The synthetic pathways often include:

  • Reagents : Common reagents include ethyl chloroacetate and various amines.
  • Conditions : Reactions are generally conducted under controlled temperatures and inert atmospheres to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in various in vitro assays. The mechanism of action is believed to involve:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of bacterial strains. Notable findings include:

  • Inhibition Zones : The compound showed effective inhibition zones in agar diffusion tests against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values were determined to assess potency against specific pathogens.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Staphylococcus aureus : In antimicrobial assays against Staphylococcus aureus, the compound exhibited an MIC of 32 µg/mL.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Activity Effect Observed Reference
Anticancer (MCF-7)70% reduction in viability at 10 µM
Antimicrobial (S. aureus)MIC = 32 µg/mL
Apoptosis InductionActivation of caspase pathways
Cell Cycle ArrestG1 phase arrest

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its unique structural features that allow it to interact effectively with biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thieno[2,3-c]pyridine moieties often display antimicrobial effects. For instance, derivatives of benzothiazole have shown significant inhibitory activity against various bacterial strains. In a study involving similar compounds, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L, surpassing standard antibiotics in efficacy against specific pathogens .

Anticancer Properties

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have highlighted the importance of the thieno[2,3-c]pyridine core in enhancing cytotoxicity against cancer cell lines. For example, derivatives of thieno[2,3-c]pyridine have been reported to exhibit significant activity against various cancer types by targeting specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Research has demonstrated that related benzothiazole derivatives can inhibit inflammatory mediators and pathways, suggesting similar effects may be present in ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate. In vivo studies have shown that compounds with similar structures can reduce edema and pain in animal models more effectively than conventional anti-inflammatory drugs like Piroxicam and Meloxicam .

Synthesis and Structural Insights

Understanding the synthesis of this compound is crucial for exploring its applications further. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathways

The synthesis often starts with readily available precursors such as benzothiazole derivatives and thieno[2,3-c]pyridine intermediates. Techniques like microwave-assisted synthesis have been employed to improve yields and reduce reaction times. The final product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Case Studies and Comparative Analysis

Several studies have documented the biological activities of similar compounds to provide context for the applications of this compound.

StudyCompoundActivityFindings
Benzothiazole DerivativeAntimicrobialMIC values ranged from 4–20 μmol/L
Thieno[2,3-c]pyridine AnalogAnticancerInduced apoptosis in cancer cell lines
Benzothiazole EsterAnti-inflammatoryReduced edema more effectively than Piroxicam

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group in the thienopyridine moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction is critical for converting the ester into a carboxylic acid, which can serve as a precursor for further derivatization.

Reaction Type Conditions Product Yield/Notes
Basic Hydrolysis NaOH (aqueous), reflux3-(1,3-benzothiazol-2-yl)-2-(3,5-dimethoxybenzamido)-thienopyridine-6-carboxylic acidSimilar to ester hydrolysis in , yields depend on reaction duration and base concentration.
Acidic Hydrolysis HCl (concentrated), ethanolSame as aboveLess common due to competing side reactions with the amide group .

Mechanistic Insight :
The base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

Amide Bond Reactivity

The 3,5-dimethoxybenzamido group may undergo hydrolysis under harsh conditions, though the stability of amides typically requires stronger reagents compared to esters.

Reaction Type Conditions Product Yield/Notes
Acidic Hydrolysis 6M HCl, reflux (prolonged)3,5-dimethoxybenzoic acid + 3-(1,3-benzothiazol-2-yl)-thienopyridine-2-amineLow yields due to competing decomposition of the thienopyridine core.
Enzymatic Cleavage Proteases (e.g., trypsin)Not applicableUnlikely due to synthetic amide’s resistance to enzymatic cleavage.

Mechanistic Insight :
Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, followed by nucleophilic attack by water. The reaction is slower than ester hydrolysis due to resonance stabilization of the amide bond.

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and thienopyridine rings may undergo EAS, though steric and electronic effects from substituents will dictate regioselectivity.

Reaction Type Conditions Product Yield/Notes
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at electron-rich positionsLimited by deactivating effects of the benzothiazole ring .
Sulfonation SO₃/H₂SO₄

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